molecular formula C14H19NO B1463046 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol CAS No. 1082074-99-4

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

Cat. No. B1463046
M. Wt: 217.31 g/mol
InChI Key: WPIBOOQKAPNPGU-XBXARRHUSA-N
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Description

“1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .


Molecular Structure Analysis

The molecular formula of “1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol” is C14H19NO, and its molecular weight is 217.31 g/mol.


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

  • Applications of Diffraction, Interference, and Coherence : This field involves the study of wave behaviors, including reflection, refraction, diffraction, interference, and coherence. Applications based on these behaviors include the use of lasers in industry and medicine, such as reading compact discs, cutting steel, and performing eye surgery .

  • Photothermal Applications of Two-Dimensional Nanomaterials : Two-dimensional (2D) nanomaterials have become increasingly attractive due to their higher photothermal conversion efficiency. Applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

  • Applications of Low-Valent Compounds with Heavy Group-14 Elements : Low-valent compounds of group-14 elements have unique electronic properties that have found applications in several fields of chemistry .

  • Applications of Diffraction, Interference, and Coherence : This field involves the study of wave behaviors, including reflection, refraction, diffraction, interference, and coherence. Applications based on these behaviors include the use of lasers in industry and medicine, such as reading compact discs, cutting steel, and performing eye surgery .

  • Photothermal Applications of Two-Dimensional Nanomaterials : Two-dimensional (2D) nanomaterials have become increasingly attractive due to their higher photothermal conversion efficiency. Applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

  • Applications of Low-Valent Compounds with Heavy Group-14 Elements : Low-valent compounds of group-14 elements have unique electronic properties that have found applications in several fields of chemistry .

Future Directions

Piperidine derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-9-5-11-15(12-14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIBOOQKAPNPGU-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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